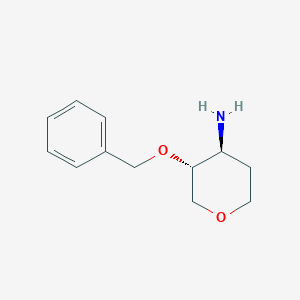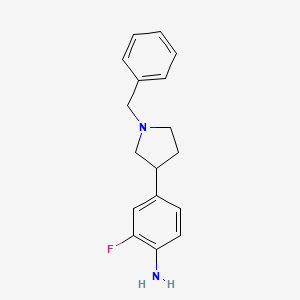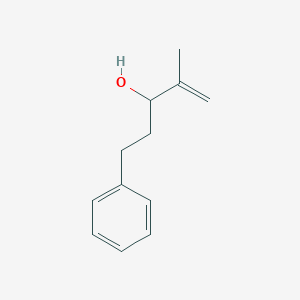![molecular formula C10H10O2S B8406720 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid](/img/structure/B8406720.png)
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid
概要
説明
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid is a complex organic compound with the molecular formula C12H14O2S. It is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid typically involves multi-step reactions. One common method starts with the condensation of cyclohexanone and ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .
科学的研究の応用
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid include:
- 4,5,6,7-Tetrahydrobenzo[b]thiophene
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique tetrahydrobenzo[b]thiophene ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)13-8/h4-6H,1-3H2,(H,11,12) |
InChIキー |
DWLMCBCPGLTBCX-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3=C2SC(=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(2-Oxo-[1,3]oxazocan-3-yl)-butyraldehyde](/img/structure/B8406709.png)




